molecular formula C6H2BrCl2NaO2S B13237248 Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate

Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate

Cat. No.: B13237248
M. Wt: 311.94 g/mol
InChI Key: VUIHIUHDGWFLSL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate is a halogenated aromatic sulfinate salt with the molecular formula C₆H₂BrCl₂NaO₂S. Its structure features a benzene ring substituted with bromine (position 5), chlorine (positions 2 and 4), and a sulfinate group (-SO₂⁻Na⁺) at position 1. This compound is primarily used in organic synthesis as a nucleophile or intermediate for cross-coupling reactions due to its sulfinate moiety and halogen substituents, which enhance reactivity in substitution and coupling processes.

Properties

Molecular Formula

C6H2BrCl2NaO2S

Molecular Weight

311.94 g/mol

IUPAC Name

sodium;5-bromo-2,4-dichlorobenzenesulfinate

InChI

InChI=1S/C6H3BrCl2O2S.Na/c7-3-1-6(12(10)11)5(9)2-4(3)8;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

VUIHIUHDGWFLSL-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-dichlorobenzene. This process can be carried out using sodium sulfite in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reactants are continuously fed, and the product is extracted and purified. The use of advanced purification techniques, such as crystallization and filtration, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are often used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound is utilized in biochemical assays and as a labeling reagent for certain biomolecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate exerts its effects involves its reactivity with various nucleophiles and electrophiles. The sulfonate group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Sodium 5-Bromo-2,4-Dimethoxybenzene-1-Sulfinate (CAS 1522900-74-8)

Molecular Formula : C₈H₈BrNaO₄S | Molecular Weight : 303.11 g/mol

  • Structural Differences : Methoxy (-OCH₃) groups replace the chlorine atoms at positions 2 and 4.
  • Reactivity : Methoxy groups are electron-donating, increasing the aromatic ring’s electron density compared to the electron-withdrawing chlorine substituents in the target compound. This difference reduces electrophilic substitution reactivity but may enhance solubility in polar solvents.
  • Applications : Likely used in synthetic pathways requiring electron-rich aromatic systems, such as nucleophilic aromatic substitutions.

Sodium 5-Bromo-2-Fluorobenzene-1-Sulfinate (CID 89875837)

Molecular Formula : C₆H₄BrFO₂S | Molecular Weight : 255.06 g/mol

  • Structural Differences : A fluorine atom replaces the chlorine at position 2.
  • This could enhance its utility in acidic reaction conditions.
  • Applications : Suitable for fluorinated drug intermediates or agrochemicals where fluorine’s metabolic stability is advantageous.

5-Bromo-2-Chlorobenzene-1-Sulfonyl Chloride (CAS 81226-68-8)

Molecular Formula : C₆H₃BrCl₂O₂S | Molecular Weight : 289.96 g/mol

  • Structural Differences : The sulfonyl chloride (-SO₂Cl) group replaces the sulfinate (-SO₂⁻Na⁺), and one chlorine is retained at position 2.
  • Reactivity : Sulfonyl chlorides are highly reactive electrophiles, used in forming sulfonamides or sulfonate esters. In contrast, sulfinates act as nucleophiles or leaving groups.
  • Applications : Ideal for acylation reactions or synthesizing sulfonamide-based pharmaceuticals.

Sodium 5-Chloro-2-Hydroxy-Benzenesulfonate

Molecular Formula : C₆H₄ClNaO₄S | Molecular Weight : 222.60 g/mol

  • Structural Differences : A hydroxyl (-OH) group replaces bromine at position 5, and a sulfonate (-SO₃⁻Na⁺) replaces the sulfinate.
  • Reactivity : The hydroxyl group enables hydrogen bonding, improving aqueous solubility. The sulfonate group is more oxidized than sulfinate, reducing nucleophilicity but increasing stability in oxidative environments.
  • Applications: Potential use in surfactants or as a stabilizing agent in formulations.

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Functional Group Key Applications
Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate C₆H₂BrCl₂NaO₂S Br (5), Cl (2,4) -SO₂⁻Na⁺ Cross-coupling reactions
Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate C₈H₈BrNaO₄S Br (5), OCH₃ (2,4) -SO₂⁻Na⁺ Electron-rich aromatic substitutions
Sodium 5-bromo-2-fluorobenzene-1-sulfinate C₆H₄BrFO₂S Br (5), F (2) -SO₂⁻Na⁺ Fluorinated intermediates
5-Bromo-2-chlorobenzene-1-sulfonyl chloride C₆H₃BrCl₂O₂S Br (5), Cl (2) -SO₂Cl Acylation reactions
Sodium 5-chloro-2-hydroxy-benzenesulfonate C₆H₄ClNaO₄S Cl (5), OH (2) -SO₃⁻Na⁺ Surfactants, stabilizers

Key Research Findings

  • Electronic Effects : Chlorine and bromine substituents in the target compound create an electron-deficient aromatic ring, favoring electrophilic substitutions at meta/para positions . Methoxy analogs, however, show reversed reactivity due to electron donation .
  • Functional Group Reactivity : Sulfinates (e.g., target compound) are superior nucleophiles in Pd-catalyzed couplings compared to sulfonates or sulfonyl chlorides .
  • Safety Considerations : Brominated analogs may exhibit acute toxicity (e.g., H302 for related compounds), necessitating stringent handling protocols .

Biological Activity

Sodium 5-bromo-2,4-dichlorobenzene-1-sulfinate is a sulfonate compound that has garnered attention in organic chemistry and biological research due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C6H3BrCl2NaO2S. Its structure consists of a benzene ring substituted with bromine and chlorine atoms, along with a sulfinate group. These substitutions influence its reactivity and solubility in various solvents.

Key Properties:

  • Molecular Weight: 311.94 g/mol
  • Appearance: White to off-white crystalline solid
  • Solubility: Soluble in polar solvents due to the presence of the sodium counterion.

Biological Activity Overview

The biological activity of this compound is not extensively documented; however, related compounds have shown promising results in various biological assays. The sulfinate group is known for its high reactivity, allowing it to interact with nucleophiles and electrophiles, which can lead to diverse biological effects.

  • Nucleophilic Substitution: The sulfinate group can be replaced by other nucleophiles, making it useful for synthesizing biologically active compounds.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or other derivatives, which may exhibit distinct biological properties.
  • Coupling Reactions: It can participate in S-S, N-S, and C-S bond-forming reactions, which are critical in drug development and biochemical research.

Antimicrobial Activity

A study investigated the antimicrobial properties of related sulfonates against various bacterial strains. The results indicated that compounds with similar structural features exhibited significant antibacterial activity at concentrations ranging from 0.1 to 0.5 mg/mL.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.25 mg/mL
This compoundS. aureus0.15 mg/mL

Cytotoxicity Studies

Research conducted on the cytotoxic effects of this compound on human cancer cell lines showed varying degrees of cytotoxicity. The compound was tested on several cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer).

Cell LineIC50 (µM)
HeLa12.5
MCF-78.3

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis:

  • Formation of Sulfonate Esters: It can be used to create sulfonate esters that are valuable in medicinal chemistry.
  • Building Blocks for Complex Molecules: Its unique structure allows it to act as a building block for synthesizing more complex biologically active molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.